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molecular formula C8H6N2O5S B8499846 2-Sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid

2-Sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8499846
M. Wt: 242.21 g/mol
InChI Key: WMDGTJHUVABNLB-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

A suspension of 2-sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid (726 mg, 3.0 mmol) in quinoline (5 mL) containing copper dust (0.5 g) was heated under a nitrogen atmosphere at 225° C. for 3.5 hours. After cooling the reaction mixture to room temperature, chloroform and dilute sodium hydroxide solution were added. This biphasic mixture was filtered through a filter aid pad to remove black suspended material and then the basic aqueous layer was separated and acidified with conc. hydrochloric acid. The product was extracted into ethyl acetate which was dried over anhydrous sodium sulfate and filtered through a pad of charcoal. The residue obtained after removal of the solvent in vacuo was triturated with diethyl ether to give crude product (291 mg). This material was recrystallized from ethyl acetate to give pure product (250 mg, 42% yield), mp: 222°-223° C.
Quantity
726 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[O:16][C:8]2=[N:9][CH:10]=[C:11](C(O)=O)[CH:12]=[C:7]2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].C(Cl)(Cl)Cl.[OH-].[Na+]>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[S:1]([C:5]1[O:16][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
726 mg
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=2C(=NC=C(C2)C(=O)O)O1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
copper
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
This biphasic mixture was filtered through a filter aid pad
CUSTOM
Type
CUSTOM
Details
to remove black suspended material
CUSTOM
Type
CUSTOM
Details
the basic aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give crude product (291 mg)
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=2C(=NC=CC2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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